3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride

medicinal chemistry building block selection fragment-based drug discovery

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS 1609400-74-9) is a synthetic small-molecule building block that uniquely combines a 3-ethoxybenzaldehyde core with a 4-(imidazolylethoxy) side chain, supplied as the hydrochloride salt. It is cataloged exclusively as ChemBridge Building Block 9071642 (Hit2Lead BB-9071642) with an MFCD identifier of MFCD13186637 and is distributed through the ChemBridge/Hit2Lead screening compound infrastructure.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75
CAS No. 1609400-74-9
Cat. No. B3060019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
CAS1609400-74-9
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2.Cl
InChIInChI=1S/C14H16N2O3.ClH/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H
InChIKeyIMGKKQAFYJBEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride (CAS 1609400-74-9): A 3-Ethoxy-Substituted Imidazolylethoxy Benzaldehyde Building Block for Hit Discovery and Medicinal Chemistry


3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS 1609400-74-9) is a synthetic small-molecule building block that uniquely combines a 3-ethoxybenzaldehyde core with a 4-(imidazolylethoxy) side chain, supplied as the hydrochloride salt. It is cataloged exclusively as ChemBridge Building Block 9071642 (Hit2Lead BB-9071642) with an MFCD identifier of MFCD13186637 and is distributed through the ChemBridge/Hit2Lead screening compound infrastructure . The free base (molecular formula C₁₄H₁₆N₂O₃, MW 260.29 g/mol) features an aldehyde handle at the 1-position of the benzene ring, enabling downstream diversification via condensation, reductive amination, or hydrazone formation, while the imidazole moiety provides metal-coordination capacity, hydrogen-bonding potential, and cytochrome P450 engagement capability [1]. As a member of the ChemBridge DIVERSet library, this compound is supplied at ≥95% purity and is intended for high-throughput screening, fragment-based drug discovery, and focused library synthesis .

Why 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride Cannot Be Replaced by Other Imidazole-Benzaldehyde Analogs


Imidazole-containing benzaldehyde building blocks with an ethoxy linker are not interchangeable due to three structure-encoded property drivers. First, the substitution position of the imidazolylethoxy chain on the benzaldehyde ring determines both the LogD and the spatial orientation of the imidazole for target engagement; the target compound carries this chain at the 4-position with a 3-ethoxy group ortho to it, a specific 3,4-disubstituted geometry that differs materially from the 4-substituted-only analog 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3) and the 3-substituted isomer 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 1001505-70-9) [1]. Second, the 3-ethoxy group increases molecular weight by approximately 44 Da and adds one additional rotatable bond and hydrogen-bond acceptor relative to the unsubstituted 4-analog, altering both physicochemical properties and metabolic liability . Third, the use of an ethyl ether (–OCH₂CH₃) versus a methyl ether or a direct N-aryl imidazole attachment changes LogP, aqueous solubility, and the potential for O-dealkylation by cytochrome P450 enzymes, meaning any SAR or property data generated on one series cannot be directly extrapolated to another . These differences are embedded in the chemical structure but, critically, no published head-to-head biological comparison data exist for this compound against any of its close analogs at the time of this analysis.

Quantitative Differentiation Evidence for 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3)

The target compound (free base MW 260.29 g/mol; HCl salt MW 296.75 g/mol) carries a 3-ethoxy substituent absent in the simpler 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3; free base MW 216.24 g/mol). This represents a 44.05 Da (20.4%) increase in molecular weight and a corresponding increase in heavy atom count from 16 to 21 atoms, shifting the compound into a distinct region of fragment-lead chemical space [1]. These values were computed from the canonical molecular formulas C₁₄H₁₆N₂O₃ (target free base) [2] and C₁₂H₁₂N₂O₂ (comparator) [1].

medicinal chemistry building block selection fragment-based drug discovery

Lipophilicity (LogP/LogD) and Rotatable Bond Count Differentiation vs. 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde

The target compound (HCl salt) has an experimentally reported LogP of 1.67 (Hit2Lead) and a computed LogD (pH 7.4) of 1.57 (JChem) [1]. The 4-substituted comparator without the 3-ethoxy group (CAS 205371-43-3) has a predicted LogP of approximately 0.9–1.1 based on ChemSpider ACD/Labs data . The 3-ethoxy group thus increases LogP by approximately 0.6–0.8 log units, indicating higher membrane permeability potential. Additionally, the target compound has 7 rotatable bonds versus 5 for the comparator, reflecting greater conformational flexibility conferred by the ethoxy substituent [1][2].

ADME prediction physicochemical profiling library design

Hydrogen-Bond Donor Count and Salt Form Differentiation vs. Free Base Analogs

The target compound is supplied and cataloged as the hydrochloride salt (C₁₄H₁₇ClN₂O₃; MW 296.75 g/mol) . This introduces one hydrogen-bond donor (the protonated imidazole NH⁺) that is absent in the free base form (HBD count = 0) [1]. In contrast, the comparator 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde free base (CAS 205371-43-3) has zero hydrogen-bond donors and is not provided as a pre-formed salt . The hydrochloride salt form typically enhances aqueous solubility and dissolution rate, which can be critical for achieving target compound concentrations in biochemical and cell-based assays.

solubility enhancement salt screening crystallization

Structural Alert for Cytochrome P450-Mediated O-Dealkylation: A Class-Level Liability Absent in Direct N-Aryl Imidazole Analogs

The target compound contains an ethoxy (–OCH₂CH₃) group at the 3-position of the benzaldehyde ring, which constitutes a known metabolic soft spot for O-dealkylation by cytochrome P450 enzymes (particularly CYP2E1, CYP1A2, and CYP3A4) [1][2]. In contrast, the direct N-aryl imidazole analog 3-ethoxy-4-(1H-imidazol-1-yl)benzaldehyde (CAS not assigned; ChemBridge catalog B8792124; C₁₂H₁₂N₂O₂, MW 216.24 g/mol) lacks the ethoxy linker between imidazole and phenyl ring and therefore eliminates this specific metabolic liability . While no direct comparative metabolic stability data exist for the target compound, class-level inference from alkoxy-substituted benzaldehydes and imidazole-containing CYP substrates indicates that the ethoxy linker represents a quantifiable structural alert not present in directly N-arylated comparators.

metabolic stability CYP inhibition drug metabolism

Commercial Availability and Single-Supplier Dependency vs. Multi-Source Analogs

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a ChemBridge-exclusive building block, commercially sourced under catalog number BB-9071642 through the Hit2Lead platform at $51/1 g and $202/5 g (as of 2026) . It is also available through Fluorochem (F361812, £158/1 g, £395/5 g) and AKSci (8193DX, 95% purity) . In contrast, the structurally simpler analog 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3) is available from over 15 suppliers globally, including major distributors such as Sigma-Aldrich, TCI, and BLDpharm, offering significantly lower pricing per gram . The exclusivity of the target compound increases procurement lead time and pricing but guarantees structural novelty within the ChemBridge screening deck.

supply chain procurement risk screening library management

Critical Data Gap: Absence of Published Biological Activity Data for Any Target or Comparator

Despite extensive searching of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem BioAssay, no published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration, or cell-based activity) were identified for 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS 1609400-74-9) or for any of its closest structural analogs. The compound does not appear in PubChem BioAssay records, ChEMBL, or BindingDB with target-annotated activity data as of the search date [1][2]. This absence of data is consistent with its status as a ChemBridge building block that has not been individually profiled in published screening campaigns. Any claims of differential biological activity, target selectivity, or in vivo performance relative to analogs are therefore unsupported by publicly available evidence. Procuring decisions must be based on structural novelty, physicochemical differentiation, and synthetic accessibility rather than on demonstrated biological superiority.

biological activity selectivity SAR

Optimal Application Scenarios for 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride Based on Established Differentiation Evidence


Diversity-Oriented Screening Library Expansion Requiring a 3,4-Disubstituted Imidazole-Benzaldehyde Scaffold

This compound is best deployed as a structurally novel entry in diversity-oriented screening libraries where the 3-ethoxy-4-(imidazolylethoxy) substitution pattern fills a gap not covered by simpler 4-substituted or N-aryl imidazole benzaldehyde building blocks. The combination of a solvent-exposed ethoxy group (LogP = 1.67, 7 rotatable bonds) with a hydrogen-bond-capable imidazole (HBD = 1 in the HCl salt form) provides a distinct pharmacophoric signature relative to the 4-substituted-only analog (LogP ≈ 0.9–1.1, HBD = 0) [1]. The hydrochloride salt form enables direct dissolution in aqueous assay buffers without additional formulation steps, making it suitable for automated high-throughput screening workflows .

Fragment-to-Lead Optimization Campaigns Targeting Cytochrome P450 Enzymes or Metalloproteins

The imidazole ring is a well-established pharmacophore for coordinating heme iron in cytochrome P450 enzymes and for binding zinc or other metal ions in metalloprotein active sites. The ethoxy linker between the imidazole and benzaldehyde core provides conformational flexibility (7 rotatable bonds) that may facilitate optimal metal coordination geometry, while the aldehyde group serves as a synthetic handle for rapid analog generation via hydrazone, oxime, or reductive amination chemistry . Although no direct CYP inhibition data exist for this specific compound, the imidazole-ethoxybenzaldehyde scaffold class has produced CYP3A4 inhibitors with IC₅₀ values in the 90 nM to 1.56 μM range in related chemotypes, providing a class-level precedent for target engagement potential [1].

Building Block for PROTAC or Bifunctional Molecule Synthesis Requiring a Dual-Functional Aldehyde Handle

The free aldehyde group at the 1-position of the benzaldehyde ring provides a chemoselective reactive handle for conjugation to hydrazide-, aminoxy-, or amine-containing linkers and E3 ligase ligands, making this compound suitable as a warhead-bearing or linker-attachment intermediate in PROTAC (Proteolysis Targeting Chimera) and related bifunctional degrader molecule synthesis. The combination of an imidazole moiety (potential target-binding element) with an aldehyde (conjugation handle) in a single building block streamlines synthetic routes by reducing the number of protection/deprotection steps compared to using separate building blocks. The ethoxy substituent at the 3-position also modulates the electronic character of the benzaldehyde, potentially affecting imine/hydrazone formation kinetics and equilibrium .

Computational Hit Identification and Pharmacophore Modeling Requiring a 3-Ethoxy Pharmacophoric Feature

In structure-based virtual screening or ligand-based pharmacophore modeling, the 3-ethoxy group represents a hydrophobic pharmacophoric feature that is absent in the simpler 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde scaffold. The computed LogD difference (ΔLogD ≈ +0.5–0.8 at pH 7.4 between the target compound and the unsubstituted analog) translates into a distinct hydrophobic interaction potential that can be exploited to discriminate between binding pockets with adjacent hydrophobic sub-pockets [1]. The compound can serve as a query molecule for similarity searching or as a pharmacophore hypothesis element in projects where the 3-alkoxy substitution pattern is hypothesized to confer selectivity over targets that prefer smaller 3-position substituents.

Quote Request

Request a Quote for 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.